The compound can be synthesized through various chemical methods, as detailed in patents and scientific literature. The synthetic routes often involve the cyclization of appropriate precursors or the modification of existing pyrrolidine derivatives.
3-Amino-1-cyclopropylpyrrolidin-2-one is classified as:
The synthesis of 3-amino-1-cyclopropylpyrrolidin-2-one can be achieved through several methods:
One common synthetic approach includes:
The molecular structure of 3-amino-1-cyclopropylpyrrolidin-2-one can be described as follows:
The structural representation includes:
This structure features a five-membered pyrrolidine ring with an amino group at the 3-position and a carbonyl group at the 2-position.
3-Amino-1-cyclopropylpyrrolidin-2-one can participate in several types of chemical reactions:
The reactivity profile suggests that this compound is versatile in organic synthesis, allowing for the generation of various derivatives that may possess unique biological activities.
The mechanism by which 3-amino-1-cyclopropylpyrrolidin-2-one exerts its effects involves interaction with biological targets such as enzymes and receptors:
Experimental studies indicate that such interactions can lead to significant physiological effects, making this compound a candidate for further pharmacological exploration.
3-Amino-1-cyclopropylpyrrolidin-2-one is typically characterized by:
Key chemical properties include:
3-Amino-1-cyclopropylpyrrolidin-2-one has potential applications in various fields:
The synthesis of the pyrrolidin-2-one core in 3-amino-1-cyclopropylpyrrolidin-2-one (C₇H₁₂N₂O) employs advanced catalytic methodologies to ensure ring formation efficiency and stereochemical control. Iridium-catalyzed N-heterocyclization represents a pivotal approach, where primary amines react with diols under Cp*Ir complex catalysis to form the pyrrolidine skeleton. This method achieves yields exceeding 80% and tolerates diverse functional groups, enabling late-stage modifications [10]. Alternatively, nickel- or cobalt-catalyzed hydroalkylations of 3-pyrrolines provide enantioselective access to C2- or C3-alkylated pyrrolidines. Using chiral BOX ligands, these reactions deliver enantiomeric excess (ee) values >95%, which is critical for the stereoselective installation of the C3-amino group in the target molecule [10].
Recent innovations include dirhodium-catalyzed nitrene insertions into C–H bonds, which construct the pyrrolidinone ring without external oxidants. This method is particularly valuable for generating N-unprotected intermediates, streamlining subsequent functionalization [10].
Table 1: Catalytic Methods for Pyrrolidinone Synthesis
Method | Catalyst System | Yield Range | Key Advantage |
---|---|---|---|
N-Heterocyclization | Cp*Ir complexes | 75–88% | Functional group tolerance |
Hydroalkylation | Ni/Co-BOX ligands | 70–92% | High enantioselectivity (ee >95%) |
Nitrene C–H Insertion | Dirhodium catalysts | 65–85% | No external oxidants required |
Functionalization of the cyclopropyl ring at the pyrrolidinone N1 position leverages strain-driven ring-opening reactions and transition metal catalysis. BCl₃-mediated 1,3-arylboration of arylcyclopropanes is a cornerstone technique, where BCl₃ (5 equiv) activates cyclopropylbenzene derivatives at −30°C in dichloromethane. Subsequent trapping with arene nucleophiles (e.g., toluene) yields 3,3-diarylpropyl boronic esters, pivotal intermediates for diversifying the cyclopropyl moiety [3]. This method achieves up to 81% yield and demonstrates compatibility with electron-deficient cyclopropanes bearing ester groups [3] [5].
Electrochemical strategies enable stereoselective cyclopropane ring opening under mild conditions. For example, Ni(II)-Schiff base complexes of α,α-cyclopropanated amino acids undergo reductive cleavage at −1.50 V (vs. Ag/AgCl), generating radical anions that react with electrophiles. This approach is highly regioselective for cyclopropanes with electron-withdrawing substituents (e.g., COOMe) [8]. Additionally, aryl iodide(III)-catalyzed 1,3-difluorination using HF-pyridine and mCPBA introduces fluorine atoms at the C1 and C3 positions of the cyclopropane, though yields vary with substrate electronics [5].
Installing the C3-amino group with stereocontrol is achieved via biocatalytic transamination or chiral auxiliary-mediated synthesis. ω-Transaminases (ω-TAs) from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) catalyze the reductive amination of 1-cyclopropyl-3-oxopyrrolidine using alanine as an amino donor. Coupling with pyruvate decarboxylase (PDC) shifts the equilibrium by removing pyruvate, yielding (S)-3-amino-1-cyclopropylpyrrolidin-2-one with 60% conversion and 90% ee [7].
For non-enzymatic routes, Ni(II)-Schiff base templates enforce stereoselectivity during electrophilic amination. Chiral ligands derived from N-(benzylprolyl)aminobenzophenone direct ammonia addition to the C3 position, affording the (S)-configured amine with de >90% [9]. This method is compatible with cyclopropane-bearing substrates, avoiding ring-opening side reactions.
Table 2: Stereoselective Amination Approaches
Method | Conditions | ee/de | Conversion/Yield |
---|---|---|---|
Biocatalytic (CviTA/PDC) | pH 7.5, 30°C, 20 eq L-alanine | 90% ee (S) | 60% yield |
Ni(II)-Schiff Base Template | Chiral ligand, NH₃, −20°C | de >90% | 75–82% yield |
Solid-phase synthesis enables rapid parallel production of 3-amino-1-cyclopropylpyrrolidin-2-one derivatives, leveraging resin-bound intermediates. Wang or Rink amide resins are functionalized with Fmoc-protected pyrrolidinone precursors via ester linkages. After Fmoc deprotection, cyclopropane carboxylic acids (e.g., cyclopropanecarbonyl chloride) are coupled to the N1 position using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent, achieving >95% coupling efficiency [6].
The C3-amino group is introduced through on-resin reductive amination. Sodium triacetoxyborohydride reduces imines formed from resin-bound ketones and ammonium acetate, yielding secondary amines. Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1) delivers products with purities >90% after HPLC, facilitating library synthesis for drug discovery [6] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: